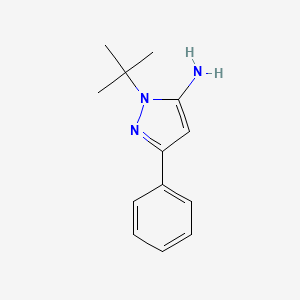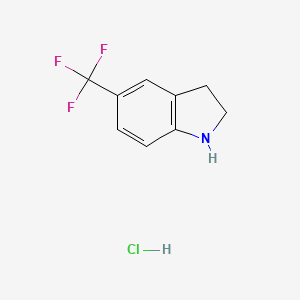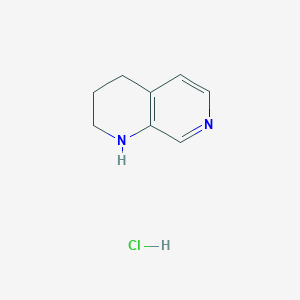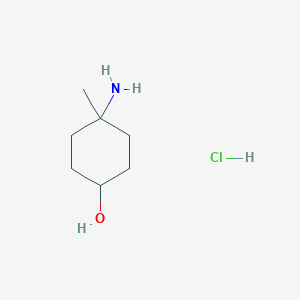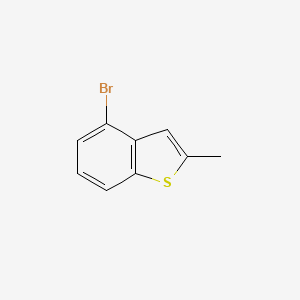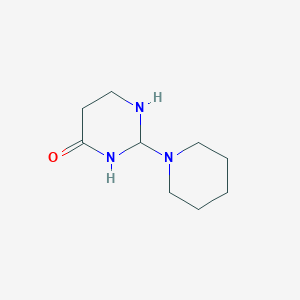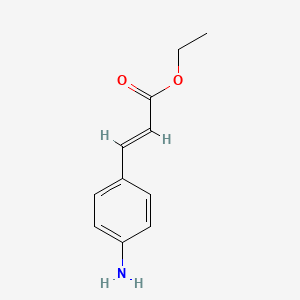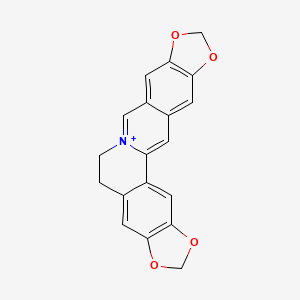
Pseudocoptisine
概要
説明
Pseudocoptisine, also known as this compound chloride, is a quaternary alkaloid with a benzylisoquinoline skeleton. It is isolated from the tuber of Corydalis, a genus of flowering plants in the Papaveraceae family. This compound has garnered attention due to its significant biological activities, including anti-inflammatory and anti-amnesic properties .
科学的研究の応用
Pseudocoptisine has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other biologically active compounds.
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals.
作用機序
Safety and Hazards
将来の方向性
While specific future directions for Pseudocoptisine are not mentioned in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This compound, being a part of the larger family of isoquinoline alkaloids, could potentially benefit from these advancements.
準備方法
Synthetic Routes and Reaction Conditions: Pseudocoptisine can be synthesized through various methods. One efficient synthetic route involves the palladium-catalyzed enolate arylation, which allows the rapid synthesis of protoberberine alkaloids, including this compound . This method involves the coupling of aryl bromide and ketone partners, followed by cyclization to form the isoquinoline core.
Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as the Corydalis tuber. The tubers are dried, powdered, and extracted with aqueous methanol. The concentrated extracts are then partitioned based on acidity and polarity to isolate the alkaloid fraction .
化学反応の分析
Types of Reactions: Pseudocoptisine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents on the isoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its biological activity .
類似化合物との比較
Pseudocoptisine belongs to the protoberberine family of alkaloids, which includes compounds like berberine and palmatine. Compared to these compounds, this compound has unique structural features that contribute to its distinct biological activities . For instance:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Palmatine: Exhibits anti-malarial and anti-inflammatory activities.
This compound’s unique ability to inhibit acetylcholinesterase and its potent anti-amnesic effects make it a valuable compound for further research and therapeutic development .
特性
IUPAC Name |
5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19/h3-8H,1-2,9-10H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMWTMCJLNBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301187909 | |
| Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19716-67-7 | |
| Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19716-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydrobis[1,3]benzodioxolo[5,6-a:5′,6′-g]quinolizinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301187909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pseudocoptisine in improving cognitive function?
A1: [] this compound demonstrates anti-amnesic activity, potentially by inhibiting acetylcholinesterase (AChE). This inhibition was observed in a dose-dependent manner with an IC50 value of 12.8 µM. By inhibiting AChE, this compound could prevent the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. This mechanism is supported by studies in mice where this compound administration reversed scopolamine-induced cognitive impairments in both passive avoidance and water maze tasks.
Q2: From which plant sources can this compound be isolated, and what other alkaloids are commonly found alongside it?
A2: this compound has been successfully isolated from several plant sources, including:
- Corydalis Tuber: This plant is recognized for its traditional medicinal uses. []
- Corydalis turtschaninovii: This is another species of Corydalis from which this compound, along with other alkaloids like demethylcorydalmine, isocorydine, stylopine, α-N-methylcanadine, pseudoprotopine, tetrahydroprotopapaverine, allocryptopine, and berberine have been isolated. []
- Thalictrum przewalskii: In addition to this compound, this plant yields other alkaloids such as thalprzewalskiinone, berberine, (+)-N-methylnantenine, (+)-magnoflorine, and N-methyl-6,7-dimethoxyisoquinolone. []
Q3: How can this compound and related Protoberberine alkaloids be synthesized effectively?
A3: [] Recent advancements have enabled the efficient synthesis of this compound and related Protoberberine alkaloids using palladium-catalyzed enolate arylation. This method facilitates the construction of the isoquinoline core, a key structural feature of these alkaloids. This strategy offers a significant improvement over traditional methods, enabling yields of up to 50% for berberine. Furthermore, this modular approach allows for the synthesis of other protoberberines, such as palmatine, by simply altering the aryl bromide and ketone starting materials. Importantly, this synthetic route avoids electrophilic aromatic substitution reactions, thus allowing for the incorporation of diverse substituents with varying electronic properties.
Q4: Can you elaborate on the applications of palladium-catalyzed reactions in synthesizing isoquinoline compounds like this compound?
A4: [] Palladium-catalyzed enolate arylation reactions have emerged as powerful tools for constructing isoquinoline scaffolds, including this compound. These reactions offer a versatile approach to access diversely substituted isoquinolines, which are important structural motifs found in many natural products and pharmaceuticals. This methodology, particularly the α-arylation of ketones, has been successfully employed to synthesize various isoquinoline alkaloids, including this compound, palmatine, and berberine, showcasing its effectiveness and versatility in natural product synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


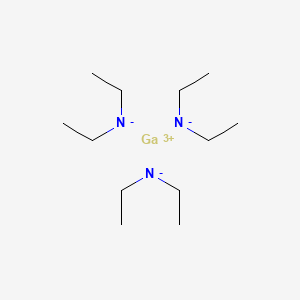
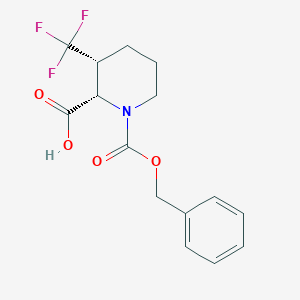


![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/structure/B3420588.png)

![Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3420597.png)
